molecular formula C14H22ClNO2 B1397685 3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220021-43-1

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Cat. No. B1397685
M. Wt: 271.78 g/mol
InChI Key: CXHUWHHSTBGSGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride”, is a significant area of research in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is complex. The SMILES string representation of the molecule is COCCOCC1CCCNC1.Cl . This representation can be used to visualize the molecule’s structure.

Scientific Research Applications

Selective Serotonin Reuptake Inhibition

  • Paroxetine hydrochloride, a derivative of 3-[(2-Phenoxyethoxy)methyl]piperidine, is a selective serotonin reuptake inhibitor (SSRI). It's used for treating depression, anxiety disorders, and other mental health conditions. The physicochemical properties, methods of preparation, pharmacokinetics, metabolism, and pharmacological effects of paroxetine have been extensively studied (Germann, Ma, Han, & Tikhomirova, 2013).

Metabolic and Behavioral Effects

  • Studies have shown that certain derivatives of 3-[(2-Phenoxyethoxy)methyl]piperidine can influence metabolic activities. For example, one derivative led to reduced food intake and weight gain in obese rats, indicating potential applications in weight management and obesity treatment (Massicot, Steiner, & Godfroid, 1985).

Energy Expenditure Activation

  • A non-amphetaminic compound related to 3-[(2-Phenoxyethoxy)methyl]piperidine was found to increase energy expenditure in rats by increasing resting oxygen consumption and stimulating mitochondrial oxygen consumption. This suggests potential applications in metabolic rate regulation (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Synthesis and Antidepressant Activity

  • Derivatives of 3-[(2-Phenoxyethoxy)methyl]piperidine have been synthesized and screened for their potential as antidepressant agents. Some compounds showed biological activity comparable to established antidepressant drugs (Balsamo et al., 1987).

Structural and Electronic Properties

  • The alkylaminophenol compound, 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a derivative, has been synthesized and its structural and electronic properties have been studied. Its high antioxidant value suggests potential as a biologically active drug (Ulaş, 2020).

Potential Antibacterial and Antioxidant Properties

  • Some hydrochlorides synthesized from 3-[(2-Phenoxyethoxy)methyl]piperidine showed moderate antibacterial activity, suggesting possible applications in antimicrobial therapies (Гаспарян et al., 2011).

Fluorescent Sensors for Metal Ions

  • Hydrazide-based fluorescent sensors derived from functionalized piperidine derivatives have been developed for sensitive and selective signaling of metal ions like Cu2+ and Hg2+ in aqueous solution, indicating potential for environmental monitoring and bioanalytical applications (Wang et al., 2014).

properties

IUPAC Name

3-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-6-14(7-3-1)17-10-9-16-12-13-5-4-8-15-11-13;/h1-3,6-7,13,15H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHUWHHSTBGSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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